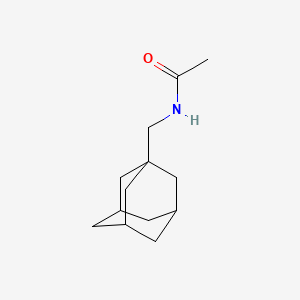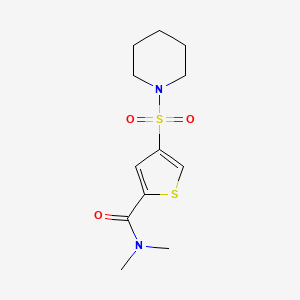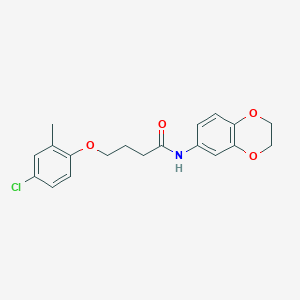
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione (DMDD) is a chemical compound that belongs to the class of coumarin derivatives. It has attracted the attention of researchers due to its potential as a therapeutic agent for several diseases.
作用機序
The mechanism of action of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is not fully understood. However, it is believed that 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione exerts its effects through the modulation of various signaling pathways. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to activate the AMPK pathway. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the JNK pathway.
Biochemical and Physiological Effects:
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to have several biochemical and physiological effects. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one of the limitations is the lack of understanding of its mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research of 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic effects in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and its safety and efficacy in humans.
合成法
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione can be synthesized through several methods. One of the most common methods is the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-hydroxycoumarin with benzaldehyde in the presence of ammonium acetate and acetic acid.
科学的研究の応用
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and Alzheimer's disease. In cancer research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease research, 2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
2,3-dimethyl-7-phenyl-7,8-dihydro-6H-chromene-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-10-11(2)20-15-9-13(12-6-4-3-5-7-12)8-14(18)16(15)17(10)19/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQXSGQRPONNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C(=O)CC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-7-phenyl-7,8-dihydro-4H-chromene-4,5(6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-fluoro-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B4986071.png)
![methyl (2,6-dichloro-4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B4986085.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4986099.png)
![N~1~,N~1~-diethyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4986103.png)
![6-(1-azepanyl)-N-[2-(methylthio)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4986110.png)
![3-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4986116.png)
![ethyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4986126.png)

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B4986139.png)

![8-iodo-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B4986150.png)

![1-(8-methoxy-2H-chromen-3-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4986178.png)
